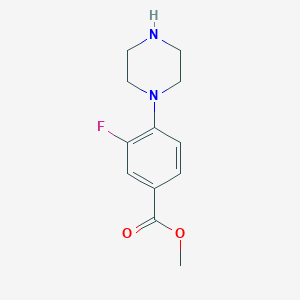

Methyl 3-fluoro-4-(piperazin-1-yl)benzoate

Descripción general

Descripción

Methyl 3-fluoro-4-(piperazin-1-yl)benzoate is an organic compound with the molecular formula C12H15FN2O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a fluorine atom and a piperazine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-4-(piperazin-1-yl)benzoate typically involves the following steps:

Starting Material: The synthesis begins with 3-fluoro-4-nitrobenzoic acid.

Reduction: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Piperazine Substitution: The resulting amine is then reacted with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazinyl derivative.

Esterification: Finally, the carboxyl group is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for N-oxide formation.

Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products:

Oxidation: N-oxides of the piperazine ring.

Reduction: Corresponding alcohol from ester reduction.

Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Aplicaciones Científicas De Investigación

Scientific Research Applications

While specific applications of Methyl 3-fluoro-4-(piperazin-1-yl)benzoate are not extensively detailed in the provided search results, the information available suggests its potential use as an intermediate in synthesizing various pharmaceutical compounds.

Synthesis of related compounds

- Transthyretin (TTR) Tetramer Kinetic Stabilizers: this compound is used in the synthesis of compounds that stabilize transthyretin tetramers . Condensation of 18a with hydroxyl amine hydrochloride yields methyl 3-(4-(3,5-dimethylisoxazol-4-yl)piperazin-1-yl)-4-fluorobenzoate . One such compound, labeled 14 , demonstrates strong TTR tetramer binding, prevents aggregation in gel-based assays, and exhibits favorable pharmacokinetics in mice . Compound 14 also lowers murine serum retinol binding protein 4 (RBP4) levels, suggesting it allosterically hinders all-trans-retinol-dependent RBP4–TTR tertiary complex formation . This indicates potential therapeutic utility for conditions treated with RBP4 antagonists like macular degeneration .

- Kinase Inhibitors: The compound 3-Z-[1-(4-(N-((4-methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone-monoethanesulphonate, which contains a piperazine moiety, has an inhibiting effect on various kinases, particularly receptor tyrosine kinases such as VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, FGFR1, FGFR3, EGFR, HER2, c-Kit, IGF1R, Flt-3, and HGFR . It also inhibits the proliferation of cultivated human cells, including endothelial and tumor cells .

- Macrocyclic Diamine Derivatives: this compound may be relevant to the synthesis of macrocyclic diamine derivatives .

- Further Synthesis Information: Methyl 2-amino-5-fluoro-4-(piperazin-1-yl)benzoate can be prepared from methyl 2-amino-4,5-difluorobenzoate . Also, 8-Ethyl-5-oxo-2-(4-((3-(trifluoromethyl)phenyl)carbamothioyl)piperazin-1-yl)-5,8- dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid can be synthesized from 8-Ethyl-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid and 3-(trifluoromethyl)phenyl isocyanate .

The search results suggest that compounds derived from piperazine and its derivatives, including this compound, may have therapeutic applications:

- Age-Related Macular Degeneration (AMD) and Stargardt Disease: TTR kinetic stabilizers, synthesized using this compound derivatives, may hold promise as orally bioavailable therapeutics for treating dry AMD and Stargardt disease . These stabilizers can also prevent potential ATTR comorbidities such as senile systemic amyloidosis (SSA) in susceptible patients .

- Cancer Treatment: Certain compounds containing piperazine moieties modulate protein kinase enzymatic activity, which affects cellular activities such as proliferation . These compounds may have applications in cancer treatment .

Mecanismo De Acción

The mechanism of action of Methyl 3-fluoro-4-(piperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to enhance binding affinity to certain receptors, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparación Con Compuestos Similares

- Methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate

- Methyl 3-fluoro-4-(4-arylpiperazin-1-yl)benzoate

Comparison:

- Uniqueness: Methyl 3-fluoro-4-(piperazin-1-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities.

- Structural Differences: Similar compounds may have variations in the piperazine ring or additional substituents on the aromatic ring, leading to differences in their pharmacological profiles .

Actividad Biológica

Methyl 3-fluoro-4-(piperazin-1-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

this compound features a benzoate structure with a piperazine moiety and a fluorine atom at the para position. This configuration is crucial for its biological interactions.

Synthesis:

The synthesis typically involves:

- Starting Material: 3-fluoro-4-nitrobenzoic acid.

- Reduction: The nitro group is reduced to an amine using palladium on carbon (Pd/C).

- Piperazine Substitution: The amine is reacted with piperazine using N,N’-dicyclohexylcarbodiimide (DCC).

- Esterification: The carboxyl group is esterified with methanol in the presence of sulfuric acid.

The mechanism of action involves:

- Receptor-Ligand Interactions: The piperazine ring enhances binding affinity to specific receptors, influencing various biological pathways.

- Enzyme Inhibition: The fluorine atom may increase lipophilicity and metabolic stability, affecting enzyme activity and leading to therapeutic effects.

Antimicrobial Activity

This compound has shown promising antibacterial properties against various pathogens. In studies, it demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 mg/mL |

| Bacillus subtilis | 32 mg/mL |

| Escherichia coli | 32 mg/mL |

These findings indicate its potential application in treating infections caused by antibiotic-resistant strains .

Anticancer Activity

Research has highlighted the compound's anticancer properties. For instance, it has been tested on various cancer cell lines, showing significant cytotoxicity.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 25.72 ± 3.95 |

| U87 (Glioblastoma) | 45.2 ± 13.0 |

Flow cytometry analyses revealed that the compound accelerates apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated the compound's efficacy against antibiotic-resistant bacteria, demonstrating its ability to inhibit growth effectively. The compound was particularly potent against S. aureus, with an MIC significantly lower than that of traditional antibiotics . -

Anticancer Research:

In vivo studies involving tumor-bearing mice showed that treatment with this compound resulted in suppressed tumor growth compared to control groups, reinforcing its potential as an anticancer therapeutic agent .

Propiedades

IUPAC Name |

methyl 3-fluoro-4-piperazin-1-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-17-12(16)9-2-3-11(10(13)8-9)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQVRLBVSZGEPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCNCC2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593658 | |

| Record name | Methyl 3-fluoro-4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234082-10-1 | |

| Record name | Methyl 3-fluoro-4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.